3-Bromo-2-oxopentanedioate

描述

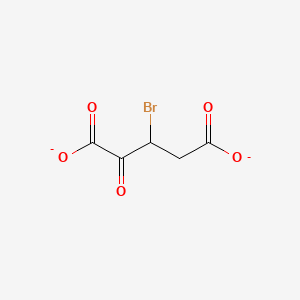

3-Bromo-2-oxopentanedioate (CAS: 148728-48-7), systematically named dimethyl this compound, is a brominated keto-diester with the molecular formula C₇H₉BrO₅ and a molecular weight of 253.05 g/mol . It features a pentanedioate backbone substituted with a bromine atom at the third carbon and a ketone group at the second position, with methyl ester groups at both termini. Key physical properties include a density of 1.564±0.06 g/cm³ and a boiling point of 273.3±30.0°C under standard conditions . This compound is primarily utilized in biochemical and organic synthesis research, serving as a precursor for heterocyclic compounds or enzyme inhibitors due to its reactive bromine and ketone moieties .

属性

分子式 |

C5H3BrO5-2 |

|---|---|

分子量 |

222.98 g/mol |

IUPAC 名称 |

3-bromo-2-oxopentanedioate |

InChI |

InChI=1S/C5H5BrO5/c6-2(1-3(7)8)4(9)5(10)11/h2H,1H2,(H,7,8)(H,10,11)/p-2 |

InChI 键 |

QFGLEMGINFKMPT-UHFFFAOYSA-L |

规范 SMILES |

C(C(C(=O)C(=O)[O-])Br)C(=O)[O-] |

同义词 |

3-bromo-2-ketoglutarate bromoketoglutarate |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-oxopentanedioate with three analogous brominated keto-esters, emphasizing structural, physicochemical, and application-based differences.

Table 1: Comparative Data of Brominated Keto-Esters

Key Findings

Structural Differences :

- Chain Length and Substituents :

- The target compound has a five-carbon backbone, while 3-bromo-2-oxo-butyric acid ethyl ester (C₆H₇BrO₃) features a shorter four-carbon chain, reducing steric hindrance and altering solubility in polar solvents .

- Diethyl 2-bromo-3-oxosuccinate (C₈H₁₁BrO₅) retains a succinate (four-carbon) backbone but positions the bromine and ketone groups differently (C2 and C3 vs. C3 and C2 in the target compound), affecting reactivity in nucleophilic substitutions .

- Functional Groups :

- The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability, making it suitable for biomolecular interactions, unlike the purely electrophilic bromine in this compound .

Physicochemical Properties :

- The higher density of the target compound (1.564 g/cm³) compared to analogues suggests stronger intermolecular forces, likely due to its dual ester groups and bromine electronegativity .

- Ethyl esters (e.g., C₈H₁₁BrO₅) generally exhibit lower volatility than methyl esters, impacting their utility in gas-phase reactions .

Reactivity and Applications: this compound: Reacts preferentially via bromine displacement or ketone reduction, enabling synthesis of γ-lactams or α-keto acid analogs . Diethyl 2-bromo-3-oxosuccinate: Its bromine at C2 facilitates conjugate additions, making it a staple in Michael reactions for asymmetric synthesis . Methyl 2-benzoylamino-3-oxobutanoate: The benzoylamino group directs reactivity toward peptide coupling or protease inhibition studies .

Purity and Commercial Availability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。